N-(cyanomethyl)-3-iodobenzamide
Description
N-(cyanomethyl)-3-iodobenzamide is a benzamide derivative characterized by a cyanomethyl group (-CH2CN) attached to the nitrogen atom of the benzamide scaffold and an iodine atom at the meta position of the benzene ring. For instance, N-(cyanomethyl)-4-(trifluoromethyl)-3-pyridinecarboxamide (a metabolite of the insecticide flonicamid) shares the cyanomethyl substitution pattern and is regulated for pesticide residues in food .
Properties
Molecular Formula |
C9H7IN2O |
|---|---|
Molecular Weight |
286.07g/mol |
IUPAC Name |
N-(cyanomethyl)-3-iodobenzamide |
InChI |
InChI=1S/C9H7IN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,5H2,(H,12,13) |
InChI Key |
WYTWNVUZBDRPGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC#N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-(acridine-9-ylamino)-propyl)-3-iodobenzamide (A3)
- Structure: Features an acridine-amino-propyl group instead of cyanomethyl.
- Activity : When labeled with 125I, A3 binds DNA and induces 1–1.4 DNA double-strand breaks (DSBs) per decay , outperforming conventional agents (1 DSB/decay) in radiochemical therapy .
- Application : Investigated for targeted cancer therapy due to its DNA affinity.
N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a)
- Structure : Bromo and trifluoromethyl groups on the phenyl ring.
N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide
- Structure : Hydrophilic hydroxy-methyl-ethyl group.
- Synthesis : 34% yield via carbodiimide-mediated coupling, suggesting moderate synthetic accessibility .
- Property: Increased hydrophilicity may improve solubility compared to cyanomethyl derivatives.
Pharmacological and Agrochemical Relevance
Key Observations :
- Cyanomethyl vs. Acridine Groups: The cyanomethyl group (in agrochemicals) contrasts with the DNA-targeting acridine group (A3), illustrating how nitrogen substituents dictate application .
- Halogen Effects : Iodine’s size and electronegativity enhance binding to hydrophobic pockets, while fluorine improves metabolic stability .
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